1,3''-Di-HABA Kanamycin A Sulfate is a synthetic derivative of kanamycin, specifically a byproduct of the antibiotic amikacin. Kanamycin itself is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus, primarily used to treat severe bacterial infections and tuberculosis. The compound is classified under the category of aminoglycoside antibiotics, which are known for their bactericidal properties against various Gram-negative and some Gram-positive bacteria.
1,3''-Di-HABA Kanamycin A Sulfate is synthesized from kanamycin A, which was first isolated in 1957. Kanamycin A is part of the larger family of aminoglycosides, characterized by their unique structure that includes a 2-deoxystreptamine core. This compound belongs to the subclass of 4,6-disubstituted 2-deoxystreptamines, which are further classified as organic oxygen compounds and glycosides .
The synthesis of 1,3''-Di-HABA Kanamycin A Sulfate involves chemical modifications to the kanamycin backbone. This compound is produced through a multi-step chemical process that typically includes:
The synthetic route can vary, but it generally requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity .
The molecular formula for 1,3''-Di-HABA Kanamycin A Sulfate is with a molecular weight of approximately 634.7 g/mol . The compound features multiple hydroxyl groups and amino functionalities that contribute to its biological activity.
1,3''-Di-HABA Kanamycin A Sulfate undergoes various chemical reactions typical for aminoglycosides:
The mechanism of action for 1,3''-Di-HABA Kanamycin A Sulfate is similar to that of other aminoglycosides. It binds to the bacterial ribosome's 30S subunit, inhibiting protein synthesis by causing misreading of mRNA. This action leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.
Key points include:
1,3''-Di-HABA Kanamycin A Sulfate exhibits several notable physical and chemical properties:
These properties influence its formulation and application in clinical settings .
1,3''-Di-HABA Kanamycin A Sulfate has several applications in scientific research and medicine:
Its role as a synthetic derivative allows researchers to explore modifications that could enhance efficacy or reduce toxicity compared to traditional kanamycin formulations .
1,3''-Di-HABA Kanamycin A Sulfate is a semisynthetic derivative of kanamycin A, where two 4-amino-2-hydroxybutyryl (HABA) moieties are covalently bonded to the amino groups at the 1 and 3'' positions of the kanamycin A scaffold. Its molecular formula is C₂₆H₅₀N₆O₁₅·xH₂SO₄, with a free base molecular weight of 686.71 g/mol [1] [3] [7]. The compound features a complex multiring structure consisting of:
The IUPAC name reflects this intricate architecture:
(S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-((S)-4-amino-2-hydroxybutanamido)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide sulfate [1] [7]
Analytical characterization relies heavily on reversed-phase HPLC with UV detection at 205 nm, using alkaline borate buffers (pH 9.0) and ion-pairing agents for optimal separation. This method resolves 1,3''-Di-HABA Kanamycin A at ~15.9 minutes retention time, distinct from amikacin (19 min) and other derivatives [1].
Table 1: Key Molecular Descriptors of 1,3''-Di-HABA Kanamycin A Sulfate
Property | Value | Analytical Method |
---|---|---|
Molecular Formula (base) | C₂₆H₅₀N₆O₁₅ | High-Resolution MS |
Molecular Weight (base) | 686.71 g/mol | Mass Spectrometry |
CAS Number (free base) | 197909-66-3 | — |
Retention Time (HPLC) | 15.9 minutes | PF Pharmacopeal Method |
UV Absorption | Significant at 205 nm | Diode Array Detection |
The regiochemistry of acylation critically determines the biological and physicochemical properties of kanamycin derivatives. In 1,3''-Di-HABA Kanamycin A:
This specific modification pattern emerges during amikacin synthesis when excess protecting groups fail to prevent acylation at both reactive amino sites instead of the single target site (typically the 1-position). Mass spectrometry confirms this diacylation through a characteristic [M+H]⁺ ion at m/z 687 [1] [7]. The dual-HABA modification introduces steric bulk that impedes enzymatic deactivation by aminoglycoside-modifying enzymes (AMEs), particularly acetyltransferases that target the 1-amino group. However, it simultaneously reduces ribosomal binding affinity compared to monoacylated analogs like amikacin [1] [5].
Table 2: Impact of Acylation Sites on Kanamycin Derivatives
Compound | Acylation Site | Key Structural Feature | Resistance to AMEs |
---|---|---|---|
Kanamycin A | None | Unmodified amino groups at 1, 3'' positions | Low |
Amikacin | 1-position | Mono-HABA at 6-amino of deoxystreptamine | High |
3-HABA Kanamycin A | 3''-position | Mono-HABA at 3''-amino of glucose unit | Moderate |
1,3''-Di-HABA Kanamycin A | 1 and 3''-positions | Dual-HABA blocks key enzymatic sites | Very High |
The sulfate salt form significantly enhances the physicochemical properties of 1,3''-Di-HABA Kanamycin A. Key advantages include:
The ionic interaction between the protonated amino groups of the kanamycin backbone and sulfate ions creates a crystalline solid with reduced hygroscopicity compared to the free base. This salt formation is essential for achieving >95% purity (HPLC grade) as required for analytical reference standards [1] [3].
Table 3: Structural and Functional Comparison with Parent Compounds
Property | Kanamycin A | Amikacin | 1,3''-Di-HABA Kanamycin A |
---|---|---|---|
Chemical Structure | Base structure, no acyl groups | 1-position HABA modification | Dual 1 + 3'' HABA modifications |
Molecular Weight | 484.50 g/mol (free base) | 585.60 g/mol (free base) | 686.71 g/mol (free base) |
Antibacterial Activity | Broad-spectrum vs Gram- | Enhanced vs resistant | Primarily an impurity with |
negative bacteria | strains | reduced bioactivity | |
Role in Synthesis | Starting material | Target therapeutic | Synthesis byproduct |
Resistance Mechanism | Susceptible to AMEs | Resistant to most AMEs | Highly resistant to AMEs |
Analytical Significance | Active pharmaceutical | Primary analyte | Critical impurity in amikacin |
ingredient | quality control |
Structurally, 1,3''-Di-HABA Kanamycin A bridges kanamycin A and amikacin:
Biologically, the dual-HABA modification further enhances resistance to aminoglycoside-modifying enzymes compared to kanamycin A, but reduces antibacterial potency relative to amikacin due to impaired ribosome binding [1] [6]. Analytically, it serves as a critical marker for monitoring amikacin synthesis fidelity, with regulatory standards requiring its control below 0.5% in final drug products [1].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0